molecular formula C18H14N2OS2 B6477310 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-cyanobenzamide CAS No. 2640978-13-6

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-cyanobenzamide

Cat. No.: B6477310
CAS No.: 2640978-13-6
M. Wt: 338.5 g/mol
InChI Key: WKTIYUHKZZAYHZ-UHFFFAOYSA-N
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Description

2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish . The compound is typically prepared by cross-coupling starting from 2-halothiophenes .


Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

The molecular structure of 2,2’-bithiophene has been determined through various spectral analyses . The two rings in 2,2’-bithiophene are coplanar .


Chemical Reactions Analysis

Bithiophene derivatives, such as bromo- and iodobithiophene, 5-trialkylstannyl-2,2’-bithiophene, 5-ethynyl-2,2’-bithiophene, 2,2’-bithiophene-5-boronic acid and its esters, and (2,2’-bithiophen-5-yl)magnesium bromide, are frequently used .


Physical And Chemical Properties Analysis

2,2’-Bithiophene has a molar mass of 166.26 g/mol . It has a melting point of 31.1 °C and a boiling point of 260 °C .

Scientific Research Applications

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-cyanobenzamide has potential applications in a variety of scientific research areas. In biochemistry, this compound can be used to study the structure and function of proteins and other biomolecules. In physiology, this compound can be used to study the effects of drugs on the body, as well as the mechanisms of action of various drugs. In drug delivery, this compound can be used to deliver drugs to specific targets in the body, increasing the effectiveness of drug treatments.

Advantages and Limitations for Lab Experiments

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-cyanobenzamide has a range of advantages for laboratory experiments. It is a highly versatile compound, with a range of potential applications in scientific research. It is also relatively easy to synthesize and purify, making it ideal for use in laboratory experiments. However, this compound has some limitations for laboratory experiments. It is a highly reactive compound, and can be difficult to work with in some laboratory conditions. Additionally, this compound is a relatively new compound, and its full range of potential applications is still being explored.

Future Directions

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-cyanobenzamide has potential applications in a range of scientific research areas, and there are a number of possible future directions for research. In biochemistry, this compound can be used to study the structure and function of proteins and other biomolecules. In physiology, this compound can be used to study the effects of drugs on the body, as well as the mechanisms of action of various drugs. In drug delivery, this compound can be used to deliver drugs to specific targets in the body, increasing the effectiveness of drug treatments. Additionally, this compound can be used to study the interactions between drugs and other molecules in the body, as well as the effects of drugs on the body. Finally, this compound can be used to study the effects of environmental factors on the body, as well as the effects of different drugs on the body.

Synthesis Methods

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-cyanobenzamide is synthesized using a three-step process. The first step involves the synthesis of 2,2'-bithiophene-5-yl ethyl ether (BTE) from 2-bromo-5-ethylaniline, bithiophene and sodium ethoxide. The second step involves the reaction of BTE with 3-cyanobenzonitrile in the presence of a base and a catalyst to form this compound. The third step involves the purification of the this compound by recrystallization.

Safety and Hazards

While specific safety data for “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-cyanobenzamide” is not available, it’s important to handle all chemicals with appropriate safety measures. For 2,2’-bithiophene, one should avoid breathing vapors, mist, or gas, and use personal protective equipment .

Properties

IUPAC Name

3-cyano-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS2/c19-12-13-3-1-4-14(11-13)18(21)20-9-8-15-6-7-17(23-15)16-5-2-10-22-16/h1-7,10-11H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTIYUHKZZAYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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